REACTION_CXSMILES
|
ClC1C=C(C(C2C=CC=C(Cl)C=2)N2CCNCC2)C=CC=1.C1([NH:25][S:26]([CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]Cl)(=[O:28])=[O:27])CC1>C(N(C(C)C)C(C)C)C>[CH2:29]([S:26]([NH2:25])(=[O:28])=[O:27])[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]
|
Name
|
1-[Bis(3-chlorophenyl)methyl]piperazine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(N1CCNCC1)C1=CC(=CC=C1)Cl
|
Name
|
N-cyclopropyl-6-chlorohexanesulfonamide
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NS(=O)(=O)CCCCCCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo, and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by column chromatography on silica gel with chloroform-methanol (20:1)
|
Type
|
CUSTOM
|
Details
|
to give N-cyclopropyl-6-[4-[bis(3-chlorophenyl)methyl)]-1-piperazinyl]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 270.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |